molecular formula C22H32O3 B11689739 Epitestosterone, propionate CAS No. 58769-88-3

Epitestosterone, propionate

Cat. No.: B11689739
CAS No.: 58769-88-3
M. Wt: 344.5 g/mol
InChI Key: PDMMFKSKQVNJMI-UHFFFAOYSA-N
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Description

Testosterone propionate is a synthetic androgen and anabolic steroid. It is a testosterone ester and a relatively short-acting prodrug of testosterone in the body. This compound is used mainly in the treatment of low testosterone levels in men and has also been used to treat breast cancer in women . It was the first testosterone ester to be marketed and was introduced for medical use in 1937 .

Preparation Methods

Testosterone propionate can be synthesized through the esterification of testosterone with propionic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature, and the product is purified through crystallization . Industrial production methods involve similar esterification processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Testosterone propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are free testosterone, dihydrotestosterone, and various 17-keto steroids .

Scientific Research Applications

Testosterone propionate has a wide range of scientific research applications:

Mechanism of Action

Testosterone propionate exerts its effects through two main mechanisms:

These mechanisms lead to the development and maintenance of male reproductive tissues, secondary male characteristics, and overall health and well-being .

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMMFKSKQVNJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58769-88-3
Record name NSC98537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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